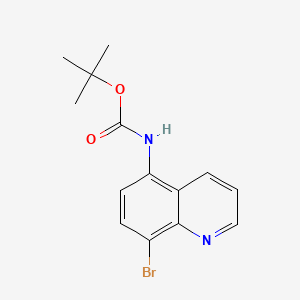

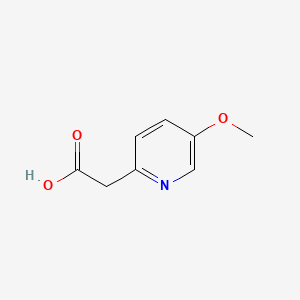

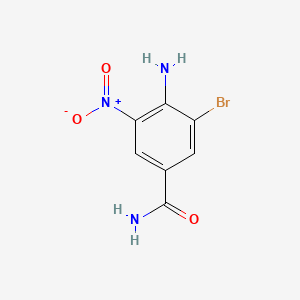

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The specific synthesis process for “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not detailed in the search results . Synthesis processes for chemical compounds are usually detailed in scientific literature or patents .Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis

Information regarding the chemical reactions involving “this compound” is not available in the search results . Chemical reactions can provide insights into how the compound interacts with other substances .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties of “this compound” are not detailed in the search results .Scientific Research Applications

Pyrrolidine Derivatives in Synthesis

Pyrrolidine and its derivatives are fundamental in organic synthesis, offering a structural subunit for critical biological molecules like heme and chlorophyll. Their synthesis often involves condensation reactions, providing a pathway to create a wide array of functional derivatives. These compounds are utilized in creating hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms such as pyrrolines and pyrrolidines. Notably, polypyrroles, which form electrically conducting, highly stable, flexible films, highlight the material science applications of these derivatives (Anderson & Liu, 2000).

Catalytic Applications

Cyclic amines, including pyrrolidine derivatives, have been shown to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating their versatility in synthetic organic chemistry (Kang et al., 2015).

Stereoselective Synthesis

The stereoselective synthesis of complex molecules is another significant application area. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, showcases the importance of pyrrolidine derivatives in medicinal chemistry. The development of a practical, efficient, and stereoselective process for its preparation underscores the role of such compounds in the synthesis of bioactive molecules (Fleck et al., 2003).

Material Science and Nanotechnology

Pyrrolidine derivatives also find applications in material science and nanotechnology. For example, the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold points to their utility in creating important chemical feedstocks. This process transforms pyrrolidine into 2-pyrrolidone, a key lactam, demonstrating the role of these derivatives in developing new materials and catalysts (Dairo et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)